

Spectroscopic analysis of Goniotriol using NMR and mass spectrometry

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Compound of Interest

Compound Name: *Goniotriol*

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Spectroscopic Analysis of Goniotriol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniotriol is a naturally occurring styryl-lactone that has been isolated from plants of the *Goniothalamus* genus.[1] Styryl-lactones are a class of compounds known for their diverse biological activities, including potential cytotoxic effects against various cancer cell lines. The structural elucidation of these complex natural products is crucial for understanding their mechanism of action and for guiding further drug development efforts. This application note provides a detailed overview of the spectroscopic analysis of **Goniotriol** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering protocols for data acquisition and interpretation.

Molecular Structure of Goniotriol

Goniotriol, with the chemical formula $C_{13}H_{14}O_5$, possesses a core structure featuring a dihydroxystyryl group attached to a dihydropyrone ring. The stereochemistry of **Goniotriol** has been determined as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone.

Spectroscopic Data

The structural characterization of **Goniotriol** relies heavily on the combined interpretation of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ^1H and ^{13}C NMR spectral data for **Goniotriol**.

Table 1: ^1H NMR Spectroscopic Data for **Goniotriol** (CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	-	-	-
3	6.15	d	9.8
4	6.95	dd	9.8, 5.5
5	4.40	dd	5.5, 3.0
6	4.75	m	-
7	4.20	d	7.5
8	5.05	d	7.5
9	-	-	-
10, 14	7.35	m	-
11, 13	7.30	m	-
12	7.25	m	-

Table 2: ^{13}C NMR Spectroscopic Data for **Goniotriol** (CD_3OD)

Position	Chemical Shift (δ , ppm)
2	165.5
3	122.5
4	145.0
5	70.0
6	80.5
7	75.5
8	74.0
9	140.0
10, 14	128.0
11, 13	129.5
12	129.0

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of **Goniotriol**. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in confirming the structure.

Table 3: High-Resolution Mass Spectrometry Data for **Goniotriol**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	251.0863	251.0865
[M+Na] ⁺	273.0682	273.0684

Experimental Protocols

NMR Data Acquisition

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Goniotriol**.
- Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Parameters:

- Pulse Sequence: Standard single-pulse experiment (zg30).
- Spectral Width: 12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 scans.
- Temperature: 298 K.

¹³C NMR Parameters:

- Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.
- Temperature: 298 K.

2D NMR Experiments (for complete structural assignment):

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), crucial for connecting different spin systems and functional groups.

Mass Spectrometry Data Acquisition

Sample Preparation:

- Prepare a stock solution of purified **Goniotriol** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with methanol or a suitable mobile phase.

Instrumentation:

- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

ESI-HRMS Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5-4.5 kV.
- Nebulizer Gas (N_2): 1-2 bar.
- Drying Gas (N_2): 8-10 L/min at 200-250 $^\circ\text{C}$.
- Mass Range: m/z 100-500.
- Acquisition Mode: Full scan.

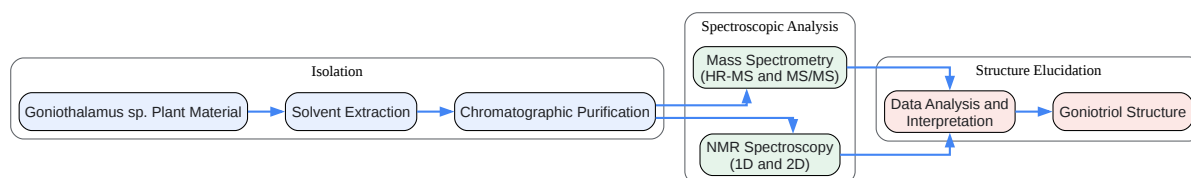
Tandem MS (MS/MS) Parameters:

- Precursor Ion Selection: Isolate the $[M+H]^+$ ion of **Goniotriol** (m/z 251.0865).
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Data Interpretation and Visualization

Experimental Workflow

The overall workflow for the spectroscopic analysis of **Goniotriol** is depicted below.

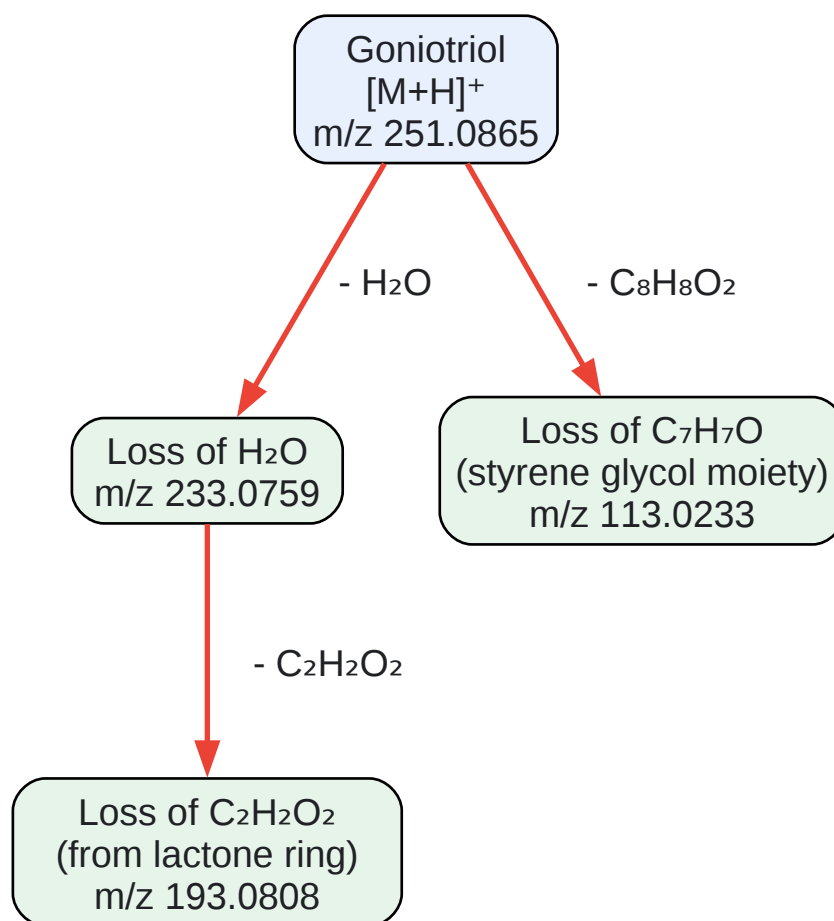


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Caption: Experimental workflow for **Goniotriol** analysis.

Predicted Mass Spectral Fragmentation Pathway

The fragmentation of **Goniotriol** in the mass spectrometer provides key structural information. A plausible fragmentation pathway is outlined below.



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Caption: Predicted fragmentation of **Goniatriol**.

Conclusion

The combination of NMR spectroscopy and mass spectrometry is a powerful approach for the unambiguous structural elucidation of complex natural products like **Goniatriol**. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the identification and characterization of **Goniatriol** and related styryl-lactones. This foundational spectroscopic information is essential for further investigation into the biological activities and therapeutic potential of this class of compounds.

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References

- 1. researchgate.net [researchgate.net]
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